3-Bromo-5-chloro-4-hydroxybenzaldehyde

説明

Overview and Significance in Organic Chemistry

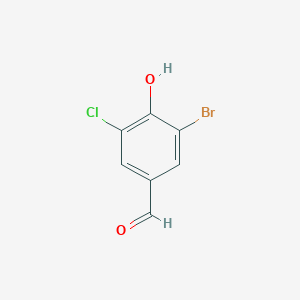

3-Bromo-5-chloro-4-hydroxybenzaldehyde, designated by the Chemical Abstracts Service number 1849-76-9, stands as a prominent member of the halogenated benzaldehyde family. This compound exhibits the molecular formula C₇H₄BrClO₂ with a molecular weight of 235.46 grams per mole, positioning it as a medium-sized aromatic compound with significant synthetic utility. The compound's structure incorporates four distinct functional elements: a benzene ring core, an aldehyde group, a phenolic hydroxyl group, and two halogen substituents comprising both bromine and chlorine atoms.

The significance of this compound in organic chemistry stems from its unique substitution pattern, which provides multiple reactive sites for chemical transformations. The presence of electron-withdrawing halogen substituents significantly influences the electronic properties of the aromatic system, enhancing the electrophilic character of the aldehyde carbon and modifying the acidity of the phenolic hydroxyl group. This electronic modification creates opportunities for selective synthetic transformations that are not readily accessible with simpler benzaldehyde derivatives.

Research applications of this compound span multiple areas of organic synthesis, including pharmaceutical intermediate preparation, materials science applications, and fundamental studies of halogenated aromatic chemistry. The compound serves as a valuable building block in the synthesis of more complex molecular architectures, particularly those requiring controlled introduction of halogen functionality with accompanying aldehyde and phenolic groups.

Table 1: Fundamental Molecular Properties of this compound

Historical Context and Literature Review

The historical development of this compound synthesis and characterization reflects the broader evolution of halogenated aromatic chemistry throughout the twentieth and twenty-first centuries. Early investigations into halogenated benzaldehyde derivatives were motivated by the need for versatile synthetic intermediates in pharmaceutical and dye chemistry applications.

Comprehensive studies of halogenated benzaldehydes, including this compound, have revealed their unique physicochemical properties and environmental behavior. Research published in 2025 demonstrated that halogenated benzaldehydes possess distinctive volatility, phase transition, and solubility characteristics that distinguish them from their non-halogenated counterparts. These studies have established that the substitution pattern and number of halogen atoms significantly influence the environmental fate and transport properties of these compounds.

The synthetic chemistry literature has documented various approaches to the preparation of dual-halogenated benzaldehydes, with particular attention to regioselective introduction of different halogen atoms. Studies from 2004 revealed unexpected formation patterns in the bromination of hydroxybenzaldehyde derivatives, highlighting the complexity of achieving controlled halogenation in these systems. These findings have contributed to a more sophisticated understanding of the electronic and steric factors governing halogenation reactions in aromatic aldehydes.

Contemporary research has expanded the application scope of halogenated benzaldehydes through the development of efficient synthetic methodologies. Patent literature from China has described systematic approaches for preparing halogenated benzaldehydes through oxidative processes, demonstrating the industrial relevance of these compounds and the continuing innovation in their production methods.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound name indicating the specific positions of substituents on the benzene ring relative to the aldehyde functional group. The numbering system assigns position 1 to the carbon bearing the aldehyde group, with subsequent positions numbered consecutively around the aromatic ring.

According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as this compound, indicating bromine substitution at position 3, chlorine substitution at position 5, and hydroxyl substitution at position 4 of the benzaldehyde core structure. This nomenclature clearly conveys the substitution pattern and functional group arrangement within the molecule.

Structural classification places this compound within multiple overlapping categories of organic compounds. Primary classification identifies it as an aromatic aldehyde due to the presence of the formyl group attached directly to the benzene ring. Secondary classification recognizes it as a phenolic compound owing to the hydroxyl group attached to the aromatic system. Tertiary classification categorizes it as a halogenated organic compound because of the bromine and chlorine substituents.

Table 2: Structural Classification and Chemical Identifiers

| Classification Category | Description | Specific Features |

|---|---|---|

| Primary Structure | Aromatic aldehyde | Formyl group directly attached to benzene ring |

| Secondary Structure | Phenolic compound | Hydroxyl group on aromatic ring |

| Tertiary Structure | Dihalogenated aromatic | Bromine and chlorine substituents |

| Functional Groups | Aldehyde, phenol, halides | -CHO, -OH, -Br, -Cl |

| Ring System | Monocyclic aromatic | Single benzene ring |

| Substitution Pattern | 1,3,4,5-tetrasubstituted | Four positions occupied on benzene ring |

The molecular geometry of this compound reflects typical aromatic planar structure with the aldehyde group coplanar with the benzene ring due to conjugation effects. The hydroxyl group maintains near-planarity with the aromatic system, facilitating intramolecular hydrogen bonding interactions that influence the compound's physical properties and reactivity patterns.

Position within Halogenated Benzaldehydes Chemistry

This compound occupies a distinctive position within the broader family of halogenated benzaldehydes, representing a unique example of dual-halogenation with complementary functional groups. The compound's structural features place it at the intersection of several important chemical families, including brominated aromatics, chlorinated aromatics, and hydroxylated benzaldehydes.

Comparative analysis with other halogenated benzaldehydes reveals the unique characteristics imparted by the specific substitution pattern in this compound. Research studies have established that water solubility of halogenated benzaldehydes follows the order 4-chlorobenzaldehyde greater than 4-bromobenzaldehyde greater than 2,6-dichlorobenzaldehyde greater than 2,3-dichlorobenzaldehyde approximately equal to 2,4-dichlorobenzaldehyde. The dual halogenation in this compound, combined with the hydroxyl group, creates a unique solubility profile that differs from these simpler halogenated derivatives.

The electronic effects of the dual halogenation pattern in this compound create distinctive reactivity characteristics compared to mono-halogenated or symmetrically dihalogenated benzaldehydes. The asymmetric arrangement of bromine and chlorine substituents, along with the hydroxyl group, generates a complex electronic environment that influences both nucleophilic and electrophilic reaction pathways.

Table 3: Comparative Analysis of Halogenated Benzaldehyde Derivatives

| Compound | Halogen Pattern | Additional Groups | Unique Characteristics |

|---|---|---|---|

| This compound | Asymmetric dual | Hydroxyl | Mixed halogen effects, phenolic properties |

| 3-Bromo-4-hydroxybenzaldehyde | Single bromine | Hydroxyl | Simpler electronic pattern |

| 3,5-Dibromo-4-hydroxybenzaldehyde | Symmetric dual | Hydroxyl | Symmetric halogen effects |

| 4-Chlorobenzaldehyde | Single chlorine | None | Basic halogen substitution |

| 2,6-Dichlorobenzaldehyde | Symmetric dual | None | Symmetric chlorination pattern |

Within the context of synthetic organic chemistry, this compound serves as a versatile platform for the construction of more complex molecular architectures. The compound's multiple reactive sites enable diverse transformation pathways, including nucleophilic aromatic substitution reactions at the halogenated positions, aldol condensations involving the aldehyde group, and etherification or esterification reactions at the phenolic hydroxyl group.

The compound's position in halogenated benzaldehyde chemistry is further distinguished by its potential for selective functional group manipulation. The different electronic effects of bromine versus chlorine substitution create opportunities for regioselective chemical transformations, allowing synthetic chemists to preferentially modify one halogen position while leaving the other intact. This selectivity enhances the compound's utility as a synthetic intermediate in complex molecule preparation.

Recent advances in halogenated benzaldehyde chemistry have highlighted the environmental and industrial significance of compounds like this compound. Understanding their physicochemical properties, including volatility, phase transitions, and solubility behavior, has become increasingly important for predicting their environmental fate and optimizing their industrial applications. The unique combination of structural features in this compound positions it as a model compound for studying the complex interplay between multiple functional groups in halogenated aromatic systems.

特性

IUPAC Name |

3-bromo-5-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSXSHQWMYYQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395583 | |

| Record name | 3-bromo-5-chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-76-9 | |

| Record name | 3-bromo-5-chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5-CHLORO-4-HYDROXYBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Halogenation of p-Cresol Derivatives Followed by Hydrolysis

Overview:

A prominent approach to preparing halogenated hydroxybenzaldehydes involves the bromination (and chlorination) of p-cresol derivatives, followed by hydrolysis and purification steps. This method is industrially favored for related compounds such as 3,5-dibromo-4-hydroxybenzaldehyde and can be adapted for 3-bromo-5-chloro-4-hydroxybenzaldehyde by controlling halogen sources and reaction conditions.

| Step | Description | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1. Initial Bromination | React p-cresol with bromine in the presence of orthodichlorobenzene solvent | Temperature: 32–42 °C; Bromine molar ratio: 2–3.5 times p-cresol; Vacuum control to drip Br₂ | Formation of brominated intermediate |

| 2. High-Temperature Bromination | Further bromination at elevated temperature | Temperature: 145–168 °C; Continued Br₂ addition; Reaction time: 5–7.5 h | Completion of bromination to dibromo intermediate |

| 3. Hydrolysis | Hydrolyze bromination feed liquid with hydrobromic acid | HBr acid concentration: 10–20%; Temperature: 85–120 °C; Reflux for 4–5 h | Conversion to hydroxybenzaldehyde derivative |

| 4. Cooling and Crystallization | Cool reaction mixture to induce nucleation and filter | Cooling to 45–55 °C; Filtration and drying | Isolation of 3,5-dibromo-4-hydroxybenzaldehyde with purity ~94-95%, yield 81-84% |

- Orthodichlorobenzene serves as a solvent and can be recovered post-reaction.

- HBr gas generated during bromination is collected and managed to improve safety and efficiency.

- The process yields a product with moisture content ≤0.3%.

- This method is scalable and cost-effective, suitable for industrial production.

Adaptation for this compound:

Replacing one bromine source partially or introducing chlorine gas or a chlorinating agent during the bromination steps could yield mixed halogenated products such as this compound. Careful control of stoichiometry and reaction conditions would be necessary to favor selective mono-bromination and mono-chlorination.

Oxidation of p-Cresol Derivatives Using Oxygen in Presence of Cobalt Catalysts

Overview:

An alternative method involves the oxidation of p-cresol derivatives to 4-hydroxybenzaldehyde derivatives using molecular oxygen or oxygen-containing gases. This approach uses cobalt compounds or metallic cobalt as catalysts and bases with higher basicity than p-cresol.

| Aspect | Details |

|---|---|

| Starting Material | p-Cresol derivatives with various substituents (including halogens) |

| Oxidant | Oxygen or oxygen-containing gas |

| Catalyst | Cobalt compounds or metallic cobalt |

| Base | Stronger base than p-cresol (specific base not detailed) |

| Solvent | Oxygen-stable solvent |

| Advantages | High selectivity, high yield, mild conditions |

| Limitations | Requires specific catalysts and solvents; industrial scalability may be challenging |

Relevance:

This method can be tailored to synthesize this compound by choosing appropriately substituted p-cresol derivatives (bearing bromine and chlorine) as starting materials. The oxidation selectively converts the methyl group to an aldehyde without affecting halogen substituents.

Complexation and Formylation Using Triethylamine and Magnesium Chloride

Overview:

A method for preparing halogenated hydroxybenzaldehydes such as 4-bromo-2-hydroxybenzaldehyde involves forming complexes with triethylamine and magnesium chloride, followed by reaction with polyformaldehyde to introduce the aldehyde group.

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Complex Formation | React halogenated phenol (e.g., m-bromophenol) with triethylamine and magnesium chloride | Mild conditions; formation of complex intermediate | Activation for formylation |

| 2. Formylation | Add polyformaldehyde to complex | Controlled reaction time and temperature | Introduction of aldehyde group |

| 3. Quenching and Extraction | Sequential addition of quenching and extraction agents | Removal of impurities | Crude aldehyde compound |

| 4. Purification | Treatment with ammonia water and hydrochloric acid solution | Filtration, phase separation, concentration | Pure halogenated hydroxybenzaldehyde |

- Mild reaction conditions

- Avoids harsh halogenation steps

- Suitable for sensitive substituents

- Mainly reported for 4-bromo-2-hydroxybenzaldehyde but adaptable for related compounds

- Requires careful control of complexation and purification steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Product Yield & Purity | Notes |

|---|---|---|---|---|---|

| Halogenation of p-Cresol | p-Cresol, orthodichlorobenzene | Br₂, HBr acid | 32–168 °C, vacuum control, reflux | 81–84% yield, ~95% purity | Industrially scalable; adaptable for mixed halogens |

| Oxidation with Oxygen | Halogenated p-cresol derivatives | O₂, cobalt catalyst, base | Mild, solvent-stable | High yield (not quantified) | Selective oxidation; catalyst-dependent |

| Complexation/Formylation | Halogenated phenols | Triethylamine, MgCl₂, polyformaldehyde | Mild, multi-step | Not specified | Mild conditions; suitable for sensitive substrates |

Research Findings and Considerations

Purification:

Phase equilibrium studies show that purification of halogenated hydroxybenzaldehydes can be effectively managed using solvent systems such as N,N-dimethylformamide, 1,4-dioxane, and dimethylsulfoxide, which influence solubility and crystallization behavior.Selectivity:

Selective mono-bromination and mono-chlorination require precise control of halogenating agents and reaction temperatures to avoid over-halogenation or formation of isomeric mixtures.Industrial Application:

The bromination-hydrolysis method is preferred for industrial scale due to cost-effectiveness and stable yields. Oxidation methods offer higher selectivity but may face challenges in catalyst recovery and solvent handling.Environmental and Safety Aspects: Handling of bromine and HBr gas requires appropriate safety measures. Recovery and recycling of solvents and by-products are critical for sustainable processes.

化学反応の分析

Types of Reactions: 3-Bromo-5-chloro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 3-Bromo-5-chloro-4-hydroxybenzoic acid.

Reduction: 3-Bromo-5-chloro-4-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Key Reactions and Derivatives

3-Bromo-5-chloro-4-hydroxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is particularly valued for its role in:

- Aldol Condensation Reactions : It can participate in aldol reactions to form larger carbon frameworks, which are essential in synthesizing complex organic molecules.

- Synthesis of Heterocycles : The compound is used as a precursor for synthesizing heterocyclic compounds that have significant pharmaceutical applications.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Aldol Condensation | β-Hydroxy aldehydes | |

| Heterocyclic Synthesis | Various nitrogen-containing compounds |

Medicinal Chemistry

Pharmacological Potential

Research has indicated that derivatives of this compound exhibit various biological activities, making them potential candidates for drug development:

- Antimicrobial Activity : Studies have shown that compounds derived from this aldehyde possess antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Study: Antimicrobial Properties

A recent study demonstrated that a derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Environmental Chemistry

Disinfection Byproducts

The compound has been identified as a disinfection byproduct (DBP) in chlorinated drinking water. Its presence raises concerns regarding water quality and human health:

- Health Impacts : Research indicates that exposure to DBPs like this compound may be linked to various health risks, including cancer and reproductive issues .

Table 2: Health Risks Associated with Disinfection Byproducts

| Health Risk | Description | Reference |

|---|---|---|

| Carcinogenic Effects | Linked to increased cancer risk | |

| Reproductive Issues | Potential risks during pregnancy | |

| Respiratory Problems | Associated with respiratory illnesses |

Analytical Chemistry

Detection and Quantification

Due to its significance as a DBP, methods have been developed for the detection and quantification of this compound in environmental samples:

- Chromatography Techniques : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze the concentration of this compound in water samples.

作用機序

The mechanism of action of 3-Bromo-5-chloro-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors .

類似化合物との比較

Substitution Patterns and Reactivity

Key structural analogs differ in halogen positions and functional groups, significantly altering reactivity and applications:

Key Observations :

- Aldehyde vs. Ester : The aldehyde group in 1849-76-9 enhances electrophilic reactivity, making it superior for cross-coupling reactions compared to ester derivatives (e.g., 4068-71-7) .

- Hydroxyl Position : Moving the -OH group from position 4 (1849-76-9) to position 2 (19652-32-5) improves solubility in aqueous systems but reduces hydrogen-bonding interactions in crystalline phases .

Physicochemical Properties

Thermal Stability :

- 1849-76-9 decomposes at >250°C, whereas ester derivatives (e.g., 4068-71-7) are stable up to 300°C due to reduced electrophilic character .

生物活性

3-Bromo-5-chloro-4-hydroxybenzaldehyde (3BCHA) is a phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of bromine and chlorine substituents on the benzene ring, which may influence its reactivity and interactions with biological targets.

3BCHA is synthesized through various methods, including ozonation and condensation reactions involving salicylaldehyde derivatives. Its molecular formula is CHBrClO, with a molecular weight of approximately 219.46 g/mol. The compound exhibits a melting point range of 498 - 500 K .

Antimicrobial Properties

Research indicates that 3BCHA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound, including related Schiff bases, showed promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic processes.

Antioxidant Activity

3BCHA has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that this compound can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage caused by oxidative stress .

Cytotoxicity and Cancer Research

Recent studies have focused on the cytotoxic effects of 3BCHA on cancer cell lines. For instance, experiments conducted on U87 glioblastoma cells revealed that treatment with varying concentrations of 3BCHA resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be around 12 µM, indicating substantial cytotoxicity at relatively low concentrations . The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of 3BCHA is influenced by its structural features. The presence of halogen atoms (bromine and chlorine) enhances its lipophilicity, which can improve membrane permeability and interaction with biological targets. Comparative studies with other substituted benzaldehydes have illustrated that variations in substitution patterns significantly affect the potency and selectivity of these compounds against specific targets .

Study 1: Antibacterial Activity

In a controlled study assessing the antibacterial efficacy of 3BCHA against various pathogens, it was found that the compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These results suggest that 3BCHA could be a potential candidate for developing new antibacterial agents .

Study 2: Antioxidant Capacity

In another investigation, the antioxidant capacity of 3BCHA was measured using DPPH radical scavenging assays. The compound demonstrated an IC50 value of approximately 25 µM, indicating significant antioxidant activity comparable to established antioxidants like ascorbic acid .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 219.46 g/mol |

| Melting Point | 498 - 500 K |

| Antibacterial MIC | 8 - 32 µg/mL |

| Antioxidant IC50 | ~25 µM |

| Cytotoxicity IC50 (U87) | ~12 µM |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆. Hydroxy proton appears as a singlet (~δ 10.5 ppm); aldehydic proton at δ 9.8–10.2 ppm.

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and aldehyde (~2820, 2720 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calc. for C₇H₄BrClO₂: 249.89) .

What role does this compound play in medicinal chemistry as an intermediate?

Advanced

The compound serves as a precursor for bioactive molecules:

- Antimicrobial agents : Functionalization via Sonogashira coupling introduces alkynyl groups for targeting bacterial enzymes .

- Kinase inhibitors : The aldehyde group undergoes condensation with hydrazines to form Schiff base ligands for metal coordination complexes .

Structure-activity relationship (SAR) studies leverage halogen positioning to optimize binding affinity and metabolic stability .

How can crystallization challenges for this compound be addressed?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。